Methylenedioxypyrovalerone, (R)-

Description

Historical Emergence and Classification as a Novel Psychoactive Substance

Although first synthesized in 1969, 3,4-methylenedioxypyrovalerone remained largely obscure until it emerged on the recreational drug market in the late 2000s. ljmu.ac.uk By 2010, it had gained prominence as a primary constituent in products marketed as "bath salts," "plant food," or "research chemicals," effectively positioning it as a so-called "legal high" designed to circumvent existing drug laws. smw.chnih.gov These products were typically sold online or in specialty shops. nih.gov Forensic analyses of "bath salts" products during this period frequently identified MDPV, often alongside other synthetic cathinones like mephedrone (B570743) and methylone. nih.gov

The rapid proliferation and reports of intoxication led to swift legislative action globally. In the United States, the Drug Enforcement Administration (DEA) placed MDPV into Schedule I of the Controlled Substances Act, making it illegal to manufacture, distribute, or possess. nih.gov Similarly, numerous other countries, including the United Kingdom, Australia, Canada, and many European nations, have enacted controls on MDPV. wikipedia.orgeuropa.eu This classification as a Novel Psychoactive Substance (NPS) by regulatory and monitoring bodies like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) reflects its status as a newly abused substance with potential health risks, distinct from traditionally controlled drugs. europa.eusmw.ch

Academic Significance of (R)-Methylenedioxypyrovalerone Research within the Synthetic Cathinone (B1664624) Landscape

The academic significance of research into the enantiomers of Methylenedioxypyrovalerone, specifically the (R)-isomer, is rooted in the stereoselective nature of its pharmacological action. The MDPV found in illicit products is a racemic mixture, meaning it contains equal parts of its two enantiomers: (S)-MDPV and (R)-MDPV. nih.gov Research has demonstrated that these enantiomers possess markedly different potencies, particularly at the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET).

Studies have consistently shown that the (S)-enantiomer is substantially more potent as an inhibitor of DAT and NET compared to the (R)-enantiomer. nih.gov One study reported that (S)-MDPV was 100 times more potent at inhibiting DAT than (R)-MDPV. nih.gov This significant difference in activity means that the primary psychoactive effects of racemic MDPV are attributed largely to the (S)-isomer. nih.gov

Recent research has also explored the enantioselective effects in other biological systems. For example, a study on the chronic exposure of Daphnia magna found that (R)-MDPV induced adverse reproductive effects at tested concentrations, whereas the (S)-enantiomer and the racemic mixture did not, highlighting that the biological impact of each enantiomer can be distinct and context-dependent. cespu.pt This underscores the academic importance of studying each isomer individually to fully characterize the substance's biological and toxicological profile beyond its primary psychoactive effects.

Data Tables

Table 1: Comparative In Vitro Potency of MDPV Enantiomers at Monoamine Transporters

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| (S)-MDPV | Data indicates significantly higher potency | Data indicates significantly higher potency | Weaker activity noted for racemic mixture |

| (R)-MDPV | Reported to be 100-fold less potent than (S)-MDPV | Lower potency compared to (S)-MDPV | Weaker activity noted for racemic mixture |

| Racemic MDPV | 4.1 | 26 | 3,349 |

Source: Data compiled from preclinical studies. nih.gov IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

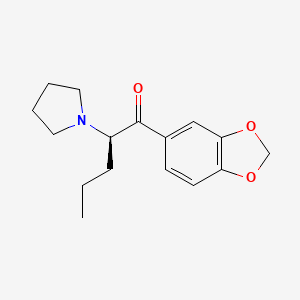

Structure

2D Structure

Properties

CAS No. |

1388142-27-5 |

|---|---|

Molecular Formula |

C16H21NO3 |

Molecular Weight |

275.34 g/mol |

IUPAC Name |

(2R)-1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpentan-1-one |

InChI |

InChI=1S/C16H21NO3/c1-2-5-13(17-8-3-4-9-17)16(18)12-6-7-14-15(10-12)20-11-19-14/h6-7,10,13H,2-5,8-9,11H2,1H3/t13-/m1/s1 |

InChI Key |

SYHGEUNFJIGTRX-CYBMUJFWSA-N |

Isomeric SMILES |

CCC[C@H](C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |

Canonical SMILES |

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |

Origin of Product |

United States |

Synthesis and Stereochemical Considerations

Historical and Contemporary Synthetic Pathways for (R,S)-Methylenedioxypyrovalerone

The synthesis of racemic (R,S)-Methylenedioxypyrovalerone, often referred to as MDPV, has been documented through various methods. A common and improved synthetic route involves a Friedel-Crafts acylation of 1,2-methylenedioxybenzene with valeroyl chloride in the presence of a Lewis acid catalyst like tin (IV) chloride to produce 1-(benzo[d] nih.govnih.govdioxol-5-yl)pentan-1-one. researchgate.net This intermediate is then subjected to α-bromination followed by a reaction with pyrrolidine (B122466) to yield the final racemic product. researchgate.net

Historically, the synthesis of MDPV was first reported in 1969 by Boehringer Ingelheim. nih.gov Contemporary syntheses have largely followed similar principles, with modifications aimed at improving yield and purity. nih.govresearchgate.net These methods produce a racemic mixture, meaning both the (R) and (S) enantiomers are present in approximately equal amounts.

Enantioselective Synthesis and Chiral Resolution of (R)-Methylenedioxypyrovalerone

The separation of the individual enantiomers, (R)- and (S)-MDPV, from the racemic mixture is crucial for studying their distinct pharmacological profiles. Several methods for chiral resolution have been developed.

One successful approach involves the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization. Researchers have effectively used (+)- and (−)-2′-bromotartranilic acid (BTA) to resolve racemic MDPV. nih.govnih.gov The reaction of (R,S)-MDPV with (-)-BTA leads to the crystallization of R-(+)-MDPV•(−)-BTA, which can then be treated with a base to liberate the free (R)-(+)-MDPV enantiomer with high enantiomeric excess (>96% ee). nih.gov

Another significant strategy is enantioselective synthesis, which aims to produce a specific enantiomer directly. One reported method utilizes S- and R-norvaline as chiral starting materials to stereoselectively synthesize the corresponding MDPV enantiomers. nih.govnih.gov

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used analytical and semi-preparative technique for separating MDPV enantiomers. mdpi.commdpi.com Various chiral columns, such as those based on amylose (B160209) and cellulose (B213188) derivatives, have been shown to effectively resolve the enantiomers. mdpi.commdpi.com For instance, a Daicel CHIRACEL OJ column has been used, though baseline separation was not fully achieved. nih.gov More recently, a Lux Amylose-I® column and a Daicel® CHIRALPAK® IF-3 column have demonstrated successful enantioseparation. mdpi.commdpi.com The elution order can vary depending on the column and mobile phase used, with one study identifying (S)-(-)-MDPV as the first eluting enantiomer and (R)-(+)-MDPV as the second. mdpi.comnih.gov

The table below summarizes various chiral separation methods for MDPV enantiomers.

| Method | Chiral Stationary Phase/Resolving Agent | Elution Order/Result | Reference |

| Chiral HPLC | Daicel CHIRACEL OJ | R-(+)-MDPV followed by S-(−)-MDPV (incomplete separation) | nih.gov |

| Chiral HPLC | Lux Amylose-I® | (S)-(-)-MDPV followed by (R)-(+)-MDPV | mdpi.com |

| Chiral HPLC | Daicel® CHIRALPAK® IF-3 | (S)-MDPV followed by (R)-MDPV | mdpi.com |

| Chemical Resolution | (+)- and (−)-2′-bromotartranilic acid (BTA) | Formation of diastereomeric salts for separation | nih.govnih.gov |

Stereochemical Stability and Racemization Studies Pertaining to (R)-Methylenedioxypyrovalerone Enantiomers

The stereochemical stability of (R)-Methylenedioxypyrovalerone is a critical factor, as racemization (the conversion of one enantiomer into an equal mixture of both) can occur under certain conditions, potentially altering its biological effects. Studies have shown that the enantiomers of MDPV are generally stable under typical storage and analytical conditions.

One study found that the HCl salt of each enantiomer dissolved in a water/ethanol solution remained stable for 24 hours at room temperature, with no detectable racemization. nih.gov Another investigation using liquid chromatography-UV detection demonstrated that the enantiomers were stable for up to 48 hours at room temperature and 24 hours at 37°C. mdpi.comnih.gov Racemization was primarily influenced by higher temperatures, with more significant conversion observed at 70°C. mdpi.com

Interestingly, some studies suggest that the (R)-enantiomer may be slightly more prone to racemization than the (S)-enantiomer. mdpi.com In one experiment, slight changes in the enantiomeric ratio of (R)-(+)-MDPV were observed after 48 hours at room temperature and 24 hours at 37°C, while no such changes were seen for S-(-)-MDPV under the same conditions. mdpi.com The racemization of synthetic cathinones like MDPV is thought to proceed through a keto-enol tautomerism mechanism, which can be influenced by pH and the basicity of the amino group. mdpi.com

The following table summarizes the findings of racemization studies on MDPV enantiomers.

| Condition | Observation for (R)-MDPV | Observation for (S)-MDPV | Reference |

| Room Temperature (up to 48h) | Stable, with some studies showing slight racemization after 48h. | Stable. | mdpi.comnih.gov |

| 37°C (up to 24h) | Stable, with some studies showing slight racemization after 24h. | Stable. | mdpi.comnih.gov |

| 70°C | Increased rate of racemization observed. | Racemization observed, but to a lesser extent than (R)-MDPV. | mdpi.com |

| Rat Serum | Stable with proper storage and handling. | Stable with proper storage and handling. | rsc.org |

| Culture Medium (D. magna ecotoxicity assays) | Partial racemization observed. | Partial racemization observed. | mdpi.com |

Pharmacological Characterization of R Methylenedioxypyrovalerone

Monoamine Transporter Interactions: Dopamine (B1211576), Norepinephrine (B1679862), and Serotonin (B10506) Reuptake Inhibition

(R)-Methylenedioxypyrovalerone ((R)-MDPV) is a psychoactive compound belonging to the pyrrolidinophenone class of stimulants. nih.gov Its pharmacological activity is primarily mediated by its interaction with monoamine transporters, which are responsible for the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft. nih.govresearchgate.net

Comparative Potency and Selectivity of (R)-Methylenedioxypyrovalerone Enantiomers at Transporters (e.g., DAT, NET, SERT)

Methylenedioxypyrovalerone (MDPV) possesses a chiral center, resulting in two stereoisomers: (R)-MDPV and (S)-MDPV. acs.org Research has consistently demonstrated a significant disparity in the potency and selectivity of these enantiomers at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Studies utilizing rat brain synaptosomes have shown that (S)-MDPV is a significantly more potent inhibitor of DAT and NET compared to (R)-MDPV. nih.govnih.gov In one study, the half-maximal inhibitory concentration (IC50) for DAT inhibition was approximately 100 times lower for (S)-MDPV than for (R)-MDPV. nih.govnih.gov Similarly, (S)-MDPV displays greater potency at inhibiting NET, although the difference between the enantiomers is less pronounced than at DAT. acs.org Both enantiomers exhibit weak activity at the serotonin transporter (SERT), with neither racemic MDPV nor its individual isomers showing significant inhibition of serotonin reuptake at concentrations up to 10 μM. acs.org

In vitro studies using human embryonic kidney (HEK293) cells expressing human monoamine transporters have corroborated these findings. (S)-MDPV demonstrates substantially higher potency as a dopamine reuptake inhibitor compared to (R)-MDPV. wikipedia.org

The following table summarizes the comparative inhibitory potency of MDPV enantiomers at monoamine transporters from a study by Kolanos et al. (2015), as cited in a review by Baumann et al. (2018).

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| (S)-MDPV | 2.13 | - | >10,000 |

| (R)-MDPV | 382.80 | - | >10,000 |

| (±)-MDPV | 4.85 | - | >10,000 |

Data adapted from Kolanos et al. (2015) as presented in Baumann et al. (2018). Note: NET IC50 values were not provided in this specific summary but other sources confirm the same rank order of potency. acs.org

This stereoselectivity is a critical aspect of MDPV's pharmacology, with the (S)-enantiomer being primarily responsible for the potent dopaminergic and noradrenergic effects of the racemic mixture. nih.govnih.gov

Neurochemical Mechanisms of Action in Preclinical Models

The interaction of (R)-MDPV with monoamine transporters leads to significant alterations in the neurochemical dynamics of the central nervous system, particularly within the dopaminergic and noradrenergic systems.

Dopaminergic System Modulation and Extracellular Dopamine Dynamics

As a potent dopamine reuptake inhibitor, MDPV significantly elevates extracellular dopamine levels in the brain. nih.govnih.gov This effect is dose-dependent and has been demonstrated in preclinical studies using techniques such as in vivo microdialysis in rats. nih.gov The increase in synaptic dopamine is considered a primary driver of the compound's stimulant properties. nih.govresearchgate.net

While both enantiomers inhibit dopamine reuptake, the significantly higher potency of (S)-MDPV at DAT means it contributes more substantially to the elevation of extracellular dopamine when a racemic mixture is administered. nih.govacs.org Studies have shown that intravenous administration of MDPV in rats leads to a selective and robust increase in extracellular dopamine in the nucleus accumbens, a key brain region associated with reward and motivation. nih.govmdpi.com This increase in dopamine is more potent than that produced by cocaine. nih.gov

Noradrenergic System Modulation and Receptor Subtype Involvement

Preclinical studies have indicated that the noradrenergic system is involved in mediating some of the behavioral effects of MDPV. frontiersin.org For instance, the β-adrenoceptor antagonist propranolol (B1214883) has been shown to block the effects of MDPV on memory generalization in fear conditioning tasks in rats, suggesting a crucial role for noradrenergic signaling in these cognitive processes. frontiersin.org While direct studies on the specific receptor subtype involvement for (R)-MDPV are limited, the general pharmacology of MDPV points to a significant modulation of noradrenergic pathways. The discriminative stimulus effects of MDPV, however, appear to be primarily mediated by its action on dopamine uptake and subsequent activation of D2 or D3 receptors, with less evidence for a direct role of adrenergic or serotonergic systems in these specific effects. nih.gov

Structure-Activity Relationships (SAR) of Pyrrolidinophenones

The pharmacological properties of pyrrolidinophenones, including (R)-MDPV, are intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how specific structural features influence their interaction with molecular targets.

Influence of Chirality on Receptor Binding and Transporter Affinity for (R)-Methylenedioxypyrovalerone

As previously discussed, the chirality at the α-carbon of the ethylamino side chain is a critical determinant of the pharmacological activity of MDPV. acs.orgnih.gov The (S)-enantiomer consistently demonstrates significantly higher affinity and inhibitory potency at both DAT and NET compared to the (R)-enantiomer. nih.govacs.orgnih.gov

This stereoselectivity suggests that the three-dimensional arrangement of the pyrrolidine (B122466) ring, the alkyl chain, and the phenyl ring in the (S)-configuration allows for a more favorable interaction with the binding sites on the dopamine and norepinephrine transporters. vcu.edugrafiati.com Conversely, the spatial orientation of these functional groups in the (R)-enantiomer results in a much weaker binding affinity. acs.org

The profound difference in potency between the enantiomers underscores the importance of stereochemistry in the design and evaluation of pyrrolidinophenone compounds. The abuse-related neurochemical and behavioral effects of racemic MDPV are predominantly attributed to the actions of its (S)(+)-isomer. acs.orgnih.gov

Impact of Specific Structural Moieties on Neurotransmitter System Interactions

The pharmacological profile of (R)-Methylenedioxypyrovalerone (MDPV) and its interactions with neurotransmitter systems are intrinsically linked to its distinct chemical architecture. The potency and selectivity of MDPV as a monoamine transporter inhibitor are not determined by the molecule as a whole, but rather by the contributions of its specific structural components. These include the 3,4-methylenedioxy ring, the α-alkyl side chain, the pyrrolidine ring, and the stereochemistry at the chiral center. Research into the structure-activity relationships (SAR) of MDPV and related pyrrolidinophenone cathinones has illuminated the functional role of each moiety.

The biological activity of racemic MDPV is predominantly attributed to the (S)-enantiomer. nih.govwikipedia.org The (S)-isomer is a significantly more potent inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the (R)-isomer. nih.govacs.orgnih.gov In vitro studies have shown that (S)-MDPV is substantially more potent than (R)-MDPV at inhibiting dopamine uptake, with some studies reporting a 100-fold difference in potency. nih.govacs.org Consequently, the (R)-enantiomer is considered much less pharmacologically active. nih.govwikipedia.org This stereoselectivity highlights the specific conformational requirements for optimal binding at the DAT and NET.

The pyrrolidine ring is a defining feature of MDPV and is critical for its potent activity as a catecholamine transporter blocker. uthscsa.eduumd.edu Cathinones that contain this bulky, nitrogen-containing ring, such as MDPV and α-PVP, generally function as potent uptake inhibitors at DAT and NET. uthscsa.edunih.gov Systematic deconstruction of the MDPV molecule revealed that the integrity of the pyrrolidine ring is optimal for DAT inhibition; opening of this ring leads to a reduction in potency. nih.gov This suggests that the conformational constraint imposed by the pyrrolidine structure is essential for high-affinity binding to the transporters.

The length of the alkyl chain extending from the α-carbon also plays a significant role in modulating the potency of pyrovalerone derivatives. acs.orgnih.gov Studies comparing compounds with varying chain lengths—such as α-pyrrolidinopropiophenone (α-PPP), α-pyrrolidinobutiophenone (α-PBP), and α-pyrrolidinovalerophenone (α-PVP)—demonstrate that increasing the length of the aliphatic side chain generally enhances inhibitory potency at both DAT and NET. umd.edunih.gov For instance, extending the α-carbon group from a methyl (in α-PPP) to a propyl (in α-PVP) boosts potency at these transporters. nih.gov This relationship indicates that the length of this chain influences how the molecule fits into the binding pocket of the transporters.

The 3,4-methylenedioxy group attached to the phenyl ring is another key structural element that influences the pharmacological profile, particularly concerning the serotonin transporter (SERT). acs.orgnih.gov The presence of this moiety in MDPV increases its potency for inhibiting SERT when compared to its non-substituted counterpart, α-PVP. nih.govnih.govsci-hub.se While MDPV is still significantly more selective for DAT and NET over SERT, the methylenedioxy group confers a comparatively higher affinity for SERT than is seen in analogs lacking this feature. wikipedia.orgnih.govnih.gov This effect is also observed in other cathinone (B1664624) derivatives, where the addition of a methylenedioxy group generally leads to increased potency at SERT. acs.orgsci-hub.se

Table 1: Inhibitory Potency (IC₅₀, nM) of MDPV Enantiomers and Related Compounds at Monoamine Transporters This table presents the half-maximal inhibitory concentration (IC₅₀) values, which measure the concentration of a drug required to inhibit 50% of the activity of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Lower values indicate greater potency.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| (S)-MDPV | 2.13 | 9.86 | >10,000 | acs.orgnih.gov |

| (R)-MDPV | 382.80 | 726.0 | >10,000 | acs.org |

| (±)-MDPV (racemic) | 4.85 | 16.84 | >10,000 | acs.org |

| α-PVP | Varies | Varies | Varies | umd.edu |

| α-PBP | Varies | Varies | Varies | umd.edu |

| α-PPP | Varies | Varies | Varies | umd.edu |

Table 2: Structure-Activity Relationship Summary of MDPV Moieties This table summarizes the general impact of key structural parts of the MDPV molecule on its interaction with monoamine transporters.

| Structural Moiety | Impact on Neurotransmitter System Interaction | Reference |

|---|---|---|

| (S)-Stereocenter | Confers high potency at DAT and NET; significantly more active than the (R)-enantiomer. | nih.govacs.orgnih.gov |

| Pyrrolidine Ring | Essential for potent DAT/NET inhibition. Opening the ring reduces potency. | uthscsa.edunih.gov |

| α-Alkyl Chain | Longer chain length (up to a point) increases potency at DAT and NET. | acs.orgnih.gov |

| 3,4-Methylenedioxy Group | Increases inhibitory potency at SERT compared to non-substituted analogs like α-PVP. | nih.govsci-hub.se |

Metabolism and Biotransformation of Methylenedioxypyrovalerone

Phase I Metabolic Pathways

Phase I metabolism of MDPV involves the introduction or unmasking of functional groups through oxidation, reduction, and hydrolysis reactions. mdpi.com For MDPV, the primary Phase I pathways include the opening of the methylenedioxy ring, hydroxylation at various positions, and modification of the pyrrolidine (B122466) ring. researchgate.netnih.gov

A principal and initial step in the Phase I metabolism of MDPV is the O-demethylenation of its 3,4-methylenedioxy ring. nih.govnih.govresearchgate.net This reaction, analogous to the metabolism of other methylenedioxy-substituted compounds like MDMA, results in the formation of an unstable intermediate that is converted to a catechol. nih.govnih.gov This primary metabolite is identified as 3,4-dihydroxypyrovalerone, also known as catechol-pyrovalerone (catechol-PV). nih.govnih.govnih.gov In vitro studies with human liver microsomes have confirmed that catechol-PV is a major metabolite of MDPV. nih.govresearchgate.net

Following its formation, the catechol-PV metabolite is often subject to further enzymatic action, specifically O-methylation by catechol-O-methyltransferase (COMT). researchgate.netwikipedia.orgsoft-tox.org This leads to the creation of 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV), which is frequently identified as the predominant metabolite found in urine samples from both rats and humans. nih.govnih.govnih.gov

The pyrrolidine ring of MDPV is also a target for metabolic modification. researchgate.netwikipedia.orgsoft-tox.org A significant pathway involves the oxidation of the carbon atom adjacent to the nitrogen within the pyrrolidine ring, leading to the formation of a lactam metabolite. researchgate.netnih.govsoft-tox.org This oxidation is a common metabolic route for pyrrolidinophenone-containing compounds. nih.gov

Further metabolism can lead to the cleavage and opening of the pyrrolidine ring, resulting in the formation of a corresponding carboxylic acid. nih.govwikipedia.orgsoft-tox.orgwikipedia.org This multi-step process of oxidation to a lactam and subsequent ring-opening significantly alters the structure of the original molecule. researchgate.net

The enzymatic reactions of Phase I metabolism are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.govwikipedia.org Studies using recombinant human CYP enzymes have successfully identified the specific isoenzymes responsible for the initial and crucial O-demethylenation step of MDPV metabolism. researchgate.netnih.govnih.gov

The key isoenzymes implicated in the conversion of MDPV to catechol-PV are CYP1A2, CYP2D6, and CYP2C19. researchgate.netnih.govnih.govnih.govwikipedia.orglongdom.org The involvement of multiple CYP enzymes suggests that the metabolism of MDPV is robust. researchgate.net Notably, CYP2D6 and CYP2C19 are known for their genetic polymorphisms, which could potentially lead to inter-individual variations in metabolic rates. longdom.orgnih.gov The subsequent O-methylation of the catechol metabolite is mediated by catechol-O-methyltransferase (COMT). researchgate.netnih.govwikipedia.org

| Enzyme Family | Specific Isoenzyme | Metabolic Role | References |

| Cytochrome P450 | CYP1A2 | O-demethylenation of MDPV to catechol-PV | researchgate.netnih.govnih.govwikipedia.orglongdom.org |

| Cytochrome P450 | CYP2D6 | O-demethylenation of MDPV to catechol-PV | researchgate.netnih.govnih.govwikipedia.orglongdom.org |

| Cytochrome P450 | CYP2C19 | O-demethylenation of MDPV to catechol-PV | researchgate.netnih.govnih.govwikipedia.orglongdom.org |

| Transferase | Catechol-O-methyltransferase (COMT) | O-methylation of catechol-PV | researchgate.netnih.govwikipedia.org |

Phase II Metabolic Pathways

Following the modifications in Phase I, the resulting metabolites undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the metabolites, thereby facilitating their renal excretion. nih.govmdpi.com

The primary Phase II pathways for MDPV metabolites are glucuronidation and sulfation. researchgate.netnih.govnih.govresearchgate.net The hydroxyl groups on the catechol and methylcatechol metabolites formed during Phase I serve as active sites for conjugation with glucuronic acid or sulfate. nih.govmdpi.com

Studies have identified glucuronide conjugates of 3,4-catechol-PV and 4-OH-3-MeO-PV as major Phase II metabolites in both human and rat urine. researchgate.netnih.gov In vitro experiments using human liver microsomes and cytosol have also detected the formation of both glucuronidated and sulfated metabolites. researchgate.netnih.govresearchgate.net Specifically, one study identified six glucuronidated and two sulfated metabolites of MDPV. nih.govuantwerpen.be Another analysis reported that approximately 40% of metabolites are excreted as glucuronides and 50% as sulfates. mdpi.comnih.gov This extensive conjugation ensures the efficient elimination of the biotransformed compound from the body.

| Conjugation Reaction | Metabolite Type | Detection Matrix | References |

| Glucuronidation | Glucuronide conjugates of catechol-PV and 4-OH-3-MeO-PV | Human and rat urine, human liver microsomes | researchgate.netnih.govnih.govnih.govnih.gov |

| Sulfation | Sulfate conjugates of Phase I metabolites | Human liver microsomes | researchgate.netnih.govnih.govmdpi.comnih.gov |

Catechol-O-Methylation by Catechol-O-Methyltransferase (COMT)

The biotransformation of (R)-Methylenedioxypyrovalerone (MDPV) involves a critical enzymatic step facilitated by Catechol-O-methyltransferase (COMT). Following the initial Phase I metabolism, where the methylenedioxy bridge of the MDPV molecule is cleaved by cytochrome P450 (CYP) enzymes (specifically CYP1A2, CYP2C19, and CYP2D6), a catechol intermediate, 3,4-dihydroxypyrovalerone (3,4-catechol-PV), is formed. nih.govnih.govresearchgate.net This intermediate serves as a substrate for COMT. wikipedia.org

COMT is a key enzyme responsible for the inactivation of catecholamines and other compounds possessing a catechol structure. wikipedia.org In the metabolic pathway of MDPV, COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl methionine (SAM) to one of the hydroxyl groups of the 3,4-catechol-PV intermediate. nih.govwikipedia.org This methylation process results in the formation of 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV). nih.govnih.govnih.gov Studies have shown that this O-methylation step is a significant part of the Phase I metabolism of MDPV. nih.govresearchgate.net The action of COMT is crucial for converting the reactive catechol metabolite into a more stable, methylated compound, preparing it for subsequent metabolic steps and eventual excretion. nih.govwikipedia.org

Metabolic Fate of (R)-Methylenedioxypyrovalerone and its Primary and Secondary Metabolites

The metabolic journey of (R)-Methylenedioxypyrovalerone (MDPV) from the parent compound to its excretable forms is a multi-step process involving both Phase I and Phase II biotransformations.

The primary metabolic pathway begins with O-demethylenation of the methylenedioxy group, a reaction catalyzed by CYP450 enzymes, to produce the primary metabolite 3,4-dihydroxypyrovalerone (3,4-catechol-PV) . nih.govnih.govresearchgate.net Subsequently, this catechol intermediate is O-methylated by COMT to yield the second major primary metabolite, 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV) . nih.govnih.govnih.gov This latter compound is often the predominant metabolite detected in biological samples. nih.govnih.gov

Further Phase I metabolic reactions have been identified, leading to a variety of secondary metabolites. These include:

Hydroxylation: This can occur on both the aromatic ring and the alkyl side chain. researchgate.netwikipedia.org

Oxidation of the Pyrrolidine Ring: The pyrrolidine ring can be oxidized to form the corresponding lactam. researchgate.netwikipedia.org

Ring Opening: The lactam can undergo subsequent detachment and ring opening, leading to the formation of a carboxylic acid. researchgate.netwikipedia.org

Following Phase I transformations, the metabolites, particularly 3,4-catechol-PV and 4-OH-3-MeO-PV, undergo Phase II conjugation reactions. nih.govnih.gov These reactions primarily involve glucuronidation, where uridine (B1682114) 5'-diphospho-glucuronosyl-transferase (UGT) attaches a glucuronic acid moiety to the metabolite. wikipedia.org Sulfation has also been observed in in vitro studies with human liver microsomes. nih.govnih.gov These conjugation processes increase the water solubility of the metabolites, facilitating their elimination from the body.

The vast majority of MDPV metabolites are excreted via the kidneys into the urine. nih.govwikipedia.org Only a minor fraction is eliminated through the feces. wikipedia.org It is important to note that while 3,4-catechol-PV shows potency as a dopamine (B1211576) transporter (DAT) inhibitor in vitro, studies suggest that the parent compound, MDPV, is primarily responsible for the pharmacological effects in vivo. nih.govnih.gov The metabolites appear to be less active, may not readily cross the blood-brain barrier, or may even have inhibitory effects. nih.govnih.gov

Table 1: Major Metabolic Pathways and Metabolites of (R)-Methylenedioxypyrovalerone

| Metabolic Step | Enzyme(s) Involved | Metabolite(s) Formed | References |

|---|---|---|---|

| Phase I: O-Demethylenation | CYP1A2, CYP2C19, CYP2D6 | 3,4-dihydroxypyrovalerone (3,4-catechol-PV) | nih.govnih.govresearchgate.net |

| Phase I: Catechol-O-Methylation | COMT | 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV) | nih.govnih.govnih.gov |

| Phase I: Side Chain/Aromatic Hydroxylation | CYP450 enzymes | Hydroxylated metabolites | researchgate.netwikipedia.org |

| Phase I: Pyrrolidine Ring Oxidation | CYP450 enzymes | Lactam metabolites | researchgate.netwikipedia.org |

| Phase II: Glucuronidation | UGT | Glucuronide conjugates of Phase I metabolites | nih.govwikipedia.org |

| Phase II: Sulfation | Sulfotransferases | Sulfate conjugates of Phase I metabolites (observed in vitro) | nih.govnih.gov |

In Vitro and In Vivo Metabolite Identification and Quantification Methodologies

The elucidation of the metabolic pathways of (R)-Methylenedioxypyrovalerone has been accomplished through a combination of in vitro and in vivo studies, employing sophisticated analytical techniques for the identification and quantification of its metabolites.

In Vitro Methodologies: In vitro experiments are crucial for identifying the specific enzymes involved in metabolism and for generating metabolite profiles in a controlled environment. The most common in vitro model is the use of human liver microsomes (HLM) . nih.govresearchgate.net HLMs contain a high concentration of Phase I CYP450 enzymes and are used to study the initial biotransformation steps, such as the O-demethylenation of MDPV. nih.govresearchgate.net By incubating MDPV with HLMs and a panel of recombinant human CYP enzymes, researchers have successfully identified CYP1A2, CYP2C19, and CYP2D6 as the key catalysts for the formation of 3,4-catechol-PV. researchgate.net Similarly, human liver cytosol, which contains enzymes like COMT, has been used to study subsequent methylation steps. d-nb.info

In Vivo Methodologies: In vivo studies, conducted in animal models (primarily rats) and through analysis of human samples, provide a comprehensive understanding of the pharmacokinetics and metabolic fate of a compound within a whole organism. nih.govresearchgate.netnih.gov In typical animal studies, rats are administered MDPV, and biological samples such as plasma, urine, and various tissues are collected over a period of time. nih.govfrontiersin.org Analysis of these samples reveals the time course of the parent drug and its metabolites, showing which metabolites are predominant and how they are excreted. nih.govfrontiersin.org Human data is often derived from the analysis of urine samples from individuals known to have consumed the substance. researchgate.netnih.gov

Analytical Techniques: The identification and quantification of MDPV and its metabolites in these biological matrices rely heavily on advanced analytical instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been used for the identification of Phase I metabolites, often requiring derivatization of the analytes to increase their volatility. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely employed methodology. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) , such as Quadrupole Time-of-Flight (QTOF), offer high sensitivity and selectivity. researchgate.netnih.govnih.govmdpi.com These methods allow for the simultaneous quantification of MDPV and its primary metabolites (3,4-catechol-PV and 4-OH-3-MeO-PV) in plasma and urine without the need for derivatization. nih.govcbs.dk LC-HRMS is particularly powerful for identifying previously unknown metabolites by providing accurate mass measurements, which helps in proposing elemental compositions and tentative structures. researchgate.netnih.gov

The development of these quantitative methods involves rigorous validation to ensure accuracy, precision, and sensitivity, with limits of detection often reaching the sub-nanogram per milliliter level (e.g., 0.1 µg/L). nih.govcbs.dkresearchgate.net

Table 2: Common Methodologies for MDPV Metabolite Analysis

| Methodology | Model/Matrix | Purpose | References |

|---|---|---|---|

| Incubation with Human Liver Microsomes (HLM) | In Vitro | Identification of Phase I enzymes (CYPs) and pathways | nih.govresearchgate.net |

| Incubation with Human Liver Cytosol | In Vitro | Identification of Phase I enzymes (e.g., COMT) | d-nb.info |

| Animal Studies (Rat) | In Vivo (Plasma, Urine, Tissues) | Pharmacokinetics, metabolite profiling, and excretion pathways | nih.govnih.govfrontiersin.org |

| Human Sample Analysis | In Vivo (Urine) | Confirmation of metabolites in human subjects | researchgate.netnih.gov |

| GC-MS | Urine, Microsomes | Identification of Phase I metabolites | researchgate.net |

| LC-MS/MS & LC-HRMS (QTOF) | Plasma, Urine, Oral Fluid | Identification and quantification of parent drug and metabolites | nih.govnih.govmdpi.commdpi.com |

Preclinical Behavioral Neurobiology of R Methylenedioxypyrovalerone

Locomotor Activity and Psychomotor Stimulation

(R)-Methylenedioxypyrovalerone [(R)-MDPV] is the less potent enantiomer of the synthetic cathinone (B1664624) 3,4-methylenedioxypyrovalerone (MDPV). nih.govacs.org While the racemic mixture and the (S)-enantiomer are potent psychostimulants, the (R)-isomer exhibits significantly weaker effects on locomotor activity. nih.gov

Dose-Response Profiles and Temporal Dynamics of Locomotor Effects

Studies in rodents have demonstrated that (R)-MDPV has minimal impact on locomotor activity compared to its more active (S)-isomer and the racemic mixture. In mice, (R)-(-)-MDPV did not produce significant, dose-dependent increases in locomotor activity at either 20°C or 28°C ambient temperatures. nih.gov Any observed effects were not statistically different from saline-treated control groups. nih.gov This lack of significant locomotor stimulation is a key characteristic that differentiates the (R)-enantiomer from the (S)-enantiomer and the racemic mixture of MDPV. nih.gov

Comparative Analysis with Other Psychostimulants (e.g., Cocaine, Amphetamine) in Rodent Models

When compared to classic psychostimulants like cocaine and methamphetamine, (R)-MDPV is substantially less potent in stimulating locomotor activity. Racemic MDPV itself is more potent than methamphetamine in this regard. nih.gov Studies directly comparing the enantiomers show that the S(+) isomer is primarily responsible for the abuse-related and locomotor-stimulating effects of racemic MDPV. nih.govacs.org

In contrast to (R)-MDPV, both cocaine and methamphetamine produce significant, dose-dependent increases in locomotor activity in rodents. nih.govnih.gov For instance, both racemic MDPV and methamphetamine have been shown to increase locomotor activity at lower doses and cause a transient decrease at higher doses. nih.gov However, (R)-MDPV fails to elicit the characteristic hyperlocomotion associated with these other psychostimulants. nih.gov While racemic MDPV is a potent psychomotor stimulant, the (R)-isomer's contribution to this effect is negligible. nih.gov

Reinforcing Effects and Self-Administration Paradigms

The reinforcing effects of a substance are a key indicator of its abuse liability. nih.gov In preclinical studies, these effects are often assessed using intravenous self-administration and intracranial self-stimulation paradigms.

Intravenous Self-Administration Studies and Abuse Liability Assessment

Intravenous self-administration is a "gold standard" behavioral assay for predicting the abuse potential of drugs. nih.gov Studies have shown that racemic MDPV is readily self-administered by rats, indicating a high potential for abuse. nih.govnih.gov In fact, research suggests that MDPV can be a more potent and efficacious reinforcer than methamphetamine. nih.gov

However, the abuse-related effects of racemic MDPV are primarily attributed to the (S)-enantiomer. nih.govacs.org The (R)-isomer, (R)-(-)-MDPV, is significantly less potent in this regard. acs.org This stereoselectivity highlights the importance of the compound's three-dimensional structure in its interaction with dopamine (B1211576) and norepinephrine (B1679862) transporters, which are the primary targets mediating its reinforcing effects. nih.govnih.gov

| Compound | Self-Administration in Rodents | Relative Potency/Efficacy |

|---|---|---|

| (S)-(+)-MDPV | Readily Self-Administered | High |

| (R)-(-)-MDPV | Significantly Weaker/Inactive | Low to Negligible |

| Cocaine | Readily Self-Administered | High |

| Methamphetamine | Readily Self-Administered | High |

Facilitation of Intracranial Self-Stimulation (ICSS)

Intracranial self-stimulation (ICSS) is another behavioral paradigm used to assess the rewarding properties of drugs. nih.govnih.gov In this procedure, animals are trained to perform an action, such as pressing a lever, to receive a brief electrical stimulation to a reward-related brain region. nih.govnih.gov Drugs that enhance the rewarding value of this stimulation are considered to have abuse potential. nih.gov

| Compound | Effect on ICSS | Potency |

|---|---|---|

| (S)-(+)-MDPV | Dose-dependent facilitation | High (significant at ≥ 0.1 mg/kg) |

| (R)-(-)-MDPV | No alteration | Very Low (ineffective up to 10 mg/kg) |

| Racemic MDPV | Dose-dependent facilitation | Moderate (significant at ≥ 0.32 mg/kg) |

Cognitive and Memory Effects

The impact of synthetic cathinones on cognitive functions such as memory is an area of growing research interest. While much of the focus has been on the more potent racemic mixture and (S)-enantiomer, some inferences about (R)-MDPV can be drawn from the broader literature.

Preclinical studies have shown that repeated exposure to racemic MDPV can lead to impairments in working memory and object recognition memory in rodents. nih.govresearchgate.net For instance, rats exposed to repeated MDPV showed significant impairment in a novel object recognition task. nih.gov Another study found that repeated administration of MDPV to mice during a critical period of brain development resulted in persistent learning and memory deficits in adulthood. researchgate.net

However, it is important to note that these cognitive deficits are linked to the potent psychostimulant and neurochemical effects of MDPV, which are primarily driven by the (S)-enantiomer's potent action on dopamine and norepinephrine transporters. nih.govnih.gov Given that (R)-MDPV is significantly less active at these transporters and shows minimal psychostimulant and reinforcing effects, it is plausible that its impact on cognition and memory would be substantially less pronounced, if present at all. acs.orgnih.govnih.gov

Interestingly, one study found that self-administered MDPV alone did not produce deficits in recognition memory, in contrast to methamphetamine. biorxiv.org This suggests that the cognitive effects of MDPV may be complex and dependent on various factors, including the specific cognitive domain being assessed and the pattern of drug administration. biorxiv.org Another study reported that both amphetamine and MDPV can induce a generalization of fear memory in rats. frontiersin.org

Due to the focus on the more psychoactive components of "bath salts," direct and comprehensive studies on the cognitive and memory effects of isolated (R)-Methylenedioxypyrovalerone are limited. Further research is needed to specifically delineate the cognitive profile of this less active enantiomer.

Impact on Spatial and Recognition Memory Performance

Preclinical studies indicate that (R)-Methylenedioxypyrovalerone ((R)-MDPV) can have lasting detrimental effects on cognitive functions, particularly recognition and spatial memory. Research using rodent models has shown that exposure to MDPV can lead to persistent impairments in learning and memory. nih.gov For instance, mice exposed to MDPV during a critical period of brain development later exhibited significant deficits in object recognition memory as adults. nih.govresearchgate.net This form of memory, which involves discriminating between familiar and novel objects, was compromised in the animals that had been treated with the compound. researchgate.netmdpi.com

In addition to recognition memory, spatial working memory has also been shown to be affected. nih.govresearchgate.net In tests such as the Y-maze spontaneous alternation task, which assesses this type of short-term spatial memory, MDPV-exposed mice performed worse than their control counterparts. nih.govresearchgate.net However, some studies have found that hippocampus-dependent spatial learning and memory, as measured by the Morris water maze, were not significantly impaired, suggesting that the cognitive deficits may be specific to certain types of memory processes and not necessarily related to general hippocampal development. nih.govresearchgate.net Interestingly, some research suggests that when administered acutely, MDPV might enhance short-term spatial and recognition memory performance. researchgate.netfrontiersin.org In contrast, self-administration of a combination of MDPV and caffeine (B1668208) has been shown to produce significant deficits in novel object recognition. mdpi.com

Effects on Fear Memory Generalization and Consolidation

(R)-MDPV has been demonstrated to significantly impact the processing of fear-related memories, specifically affecting fear generalization and consolidation. nih.govnih.gov Fear generalization is an adaptive process where a learned fear response is triggered by stimuli similar, but not identical, to the original threat; however, excessive generalization can become maladaptive. uniroma1.it

Studies using an inhibitory avoidance discrimination task in rats have shown that MDPV induces a generalization of fear memory. nih.govnih.govresearchgate.net In these experiments, animals treated with MDPV exhibited a fear response not only to the context in which they received a footshock but also to a novel, safe context, an effect not seen in control animals. nih.gov This indicates that the drug promotes a less precise, more generalized fear memory. nih.govnih.gov

The neurobiological mechanisms underlying these effects appear to involve the noradrenergic system. The effects of MDPV on the generalization of fear memory were prevented by the co-administration of the β-adrenoceptor antagonist propranolol (B1214883). nih.govnih.gov This suggests that the influence of MDPV on fear memory is mediated, at least in part, through its modulation of noradrenergic neurotransmission. nih.govnih.gov Unlike some other psychostimulants, the dopaminergic system did not appear to be primarily responsible for MDPV's effects on fear generalization in these studies. nih.govnih.gov

Social Behavior and Affective Neurobiology

Effects on Social Play Behavior and Interactions

Social play is a crucial behavior for the neurobehavioral development of young mammals, and preclinical research indicates that (R)-MDPV can have a detrimental impact on these interactions. nih.govuniroma1.it Studies in juvenile and young adult male rats have shown that treatment with MDPV significantly reduces social play behavior. nih.govresearchgate.net This suppressive effect was observed in the frequency of characteristic playful interactions, indicating a disruption of normal social engagement at a critical developmental age. nih.govuniroma1.it

The effect of MDPV on social play appears to be subject to tolerance with repeated administration, but not sensitization. nih.gov This suggests that with continued exposure, the play-suppressant effects of the compound may diminish. nih.gov These findings provide important preclinical evidence of the potential for MDPV to negatively affect social behavior during development. nih.govuniroma1.it

Neurobiological Underpinnings of Social Behavioral Alterations

The observed reductions in social play behavior induced by (R)-MDPV are linked to its potent actions on the brain's monoamine systems. nih.govuniroma1.it MDPV is a powerful reuptake inhibitor at transporters for both dopamine (DAT) and norepinephrine (NET). uniroma1.itnih.govresearchgate.net This action increases the levels of these neurotransmitters in the synapse, which can disrupt the delicate neurochemical balance required for normal social functioning. nih.govnih.gov

Research has shown that the play-suppressant effects of MDPV can be blocked by antagonists for both dopamine and α2-adrenergic receptors. nih.gov When either a dopamine receptor antagonist (flupenthixol) or an α2 adrenoceptor antagonist (RX821002) was administered, the reduction in social play caused by MDPV was prevented. nih.govresearchgate.net This indicates that MDPV's detrimental effect on this social behavior is mediated through the simultaneous modulation of both dopaminergic and noradrenergic systems. nih.gov These neurobiological actions disrupt the neural circuits, including the nucleus accumbens, that are fundamental for motivation and social behaviors. nih.govnih.gov

Molecular and Cellular Neuroadaptations

Analysis of Striatal Transcriptome Networks

To elucidate the molecular changes that may underlie the persistent behavioral effects of (R)-MDPV, researchers have examined its impact on gene expression within the striatum, a key brain region for reward and motor control. researchgate.netnih.gov Transcriptome analysis in rats repeatedly exposed to MDPV revealed alterations in gene networks, even after the drug was no longer administered. researchgate.netnih.govresearchgate.net

The following table provides an illustrative summary of the types of transcriptional networks affected by repeated MDPV exposure in the rat striatum, based on gene set and subnetwork enrichment analyses.

| Functional Network Category | Associated Processes | Significance |

| Cognition and Memory | Short-term memory, Long-term memory, Learning | Over-represented in MDPV-treated animals, suggesting molecular changes that could underlie cognitive deficits. researchgate.netnih.gov |

| Synaptic Function | Synaptic transmission, Synaptic plasticity, Vesicular transport | Alterations point to changes in communication between neurons. researchgate.netnih.govresearchgate.net |

| Dopaminergic System | Dopamine receptor signaling, Dopamine metabolism | Consistent with MDPV's primary action as a dopamine reuptake inhibitor. researchgate.netnih.gov |

| Immune and Inflammatory Response | Immune system processes, Response to stress | Some studies have noted changes in networks related to the immune system. nih.gov |

This table is a qualitative summary based on reported findings. The specific genes and the magnitude of change can vary between studies.

These findings suggest that repeated exposure to MDPV can induce lasting neuroadaptations at the genetic level within the striatum, potentially contributing to the long-term behavioral and cognitive consequences observed in preclinical models. researchgate.netnih.govnih.gov

Investigation of Molecular Markers of Neuroplasticity (e.g., deltaFosB, CREB)

The psychoactive effects of (R)-Methylenedioxypyrovalerone (MDPV) are associated with significant changes in brain neurochemistry and function. Preclinical research has focused on understanding the molecular underpinnings of the lasting behavioral changes, such as sensitization, that result from exposure to the substance. Key to these long-term adaptations are transcription factors that regulate gene expression, thereby altering neuronal structure and function. Among the most studied of these molecular markers are the cAMP response element-binding protein (CREB) and deltaFosB, a truncated and highly stable isoform of the FosB protein. These transcription factors are well-known for their roles in mediating neuroplasticity in response to drugs of abuse. nih.gov

Studies in adolescent mice have been particularly illuminating in demonstrating the link between MDPV-induced behavioral sensitization and the expression of these molecular markers in critical brain reward regions like the nucleus accumbens (NAc) and striatum. researchgate.netnih.gov One such study investigated the effects of a conditioning regimen of MDPV, followed by a resting period and a subsequent challenge with either MDPV or cocaine. nih.gov The results showed that mice pre-treated with MDPV exhibited a significantly enhanced locomotor response (165-200% increase) to a later challenge with either MDPV or cocaine, indicating behavioral sensitization and cross-sensitization. researchgate.netnih.govconsensus.app

This behavioral phenomenon was accompanied by distinct molecular changes in the brain. Specifically, exposure to MDPV was found to induce a persistent increase in the expression of deltaFosB within the striatum. researchgate.netnih.gov Furthermore, a subsequent challenge dose of MDPV led to a significant rise in deltaFosB expression in the nucleus accumbens. researchgate.netnih.gov The stability of the deltaFosB protein allows it to accumulate with repeated drug exposure and mediate long-lasting changes in gene expression that are thought to contribute to addiction-related behaviors. nih.gov

In the same study, the role of CREB was also investigated. An MDPV challenge in mice previously conditioned with the drug resulted in significantly higher levels of phosphorylated CREB (p-CREB) in the nucleus accumbens compared to mice that had not been previously exposed. researchgate.netnih.gov Phosphorylation is the process that activates CREB, enabling it to regulate target genes. This finding suggests an upregulation of the cAMP pathway, a critical signaling cascade involved in neuronal plasticity. nih.gov It is hypothesized that, similar to the mechanisms observed with cocaine, both CREB and deltaFosB are integral to the induction of behavioral sensitization following MDPV exposure. researchgate.netconsensus.app

The tables below summarize the key findings from this research, illustrating the relationship between MDPV exposure, behavioral sensitization, and the expression of neuroplasticity markers.

Table 1: Behavioral and Molecular Effects of MDPV Challenge in Conditioned vs. Naive Mice

| Marker | Brain Region | Observation in MDPV-Conditioned Mice (vs. Naive Mice) | Associated Behavioral Effect | Source |

| Phospho-CREB (p-CREB) | Nucleus Accumbens | Higher levels following MDPV challenge. | Part of the neurobiological basis for sensitization. | researchgate.net, nih.gov |

| deltaFosB | Striatum | Persistent increase after initial conditioning period. | Associated with long-term neuroadaptations. | researchgate.net, nih.gov |

| deltaFosB | Nucleus Accumbens | Significant increase following MDPV challenge. | Implicated in the expression of sensitization. | researchgate.net, nih.gov |

| Locomotor Activity | - | 165-200% greater response to MDPV or cocaine challenge. | Behavioral Sensitization / Cross-Sensitization. | researchgate.net, nih.gov |

While deltaFosB and CREB are central to understanding addiction-related plasticity, other molecular markers are also affected by MDPV. Research has shown that even a single exposure to MDPV can alter the expression of neuroplasticity markers in the frontal lobe and hippocampus of adult mice. mdpi.comunife.itresearchgate.net For instance, a single injection of MDPV was found to increase messenger RNA (mRNA) levels of the neurotrophin Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus 30 minutes and 2 hours after administration. mdpi.comunife.it This effect was linked to an increase in the expression of the transcription factor Npas4, which is known to regulate BDNF levels. mdpi.com These findings highlight that MDPV can have a widespread impact on the molecular machinery governing brain plasticity, extending beyond the traditionally studied reward pathways. mdpi.comresearchgate.net

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques and Mass Spectrometry Applications

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of (R)-MDPV, providing the necessary selectivity and sensitivity for its detection in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of synthetic cathinones. For the analysis of MDPV, a GC-MS procedure has been developed for its quantitative determination in urine. nih.gov This method typically involves a liquid-liquid extraction followed by derivatization to enhance the volatility and thermal stability of the analyte. nih.gov In one such method, heptafluorobutyric acid anhydride (B1165640) was used as the derivatizing agent. nih.gov

For qualitative analysis, electron ionization (EI) is commonly used, which can lead to extensive fragmentation. A characteristic fragment ion for pyrrolidinophenones like MDPV is the immonium ion (m/z 126), which results from α-cleavage of the benzyl (B1604629) bond. researchgate.net However, this extensive fragmentation can sometimes make it difficult to identify the molecular ion, complicating the identification of unknown substances. researchgate.net To overcome this, positive chemical ionization (PCI) can be employed, which is a softer ionization technique that typically results in a prominent protonated molecule [M+H]+, aiding in the confirmation of the molecular weight. nih.gov

Quantitative analysis by GC-MS is often performed in the selected ion monitoring (SIM) mode to increase sensitivity and selectivity. nih.gov For MDPV, a limit of quantification (LOQ) of 0.02 mg/L in urine has been reported using an EI-GC-MS method. nih.gov

Interactive Data Table: GC-MS Method Parameters for MDPV Analysis in Urine

| Parameter | Value | Reference |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | nih.gov |

| Extraction | Liquid-Liquid Extraction with toluene | nih.gov |

| Derivatization | Heptafluorobutyric acid anhydride | nih.gov |

| Ionization (Confirmation) | Positive Chemical Ionization (PCI) | nih.gov |

| Target Ion (PCI) | [M+H]+ m/z 276 | nih.gov |

| Ionization (Quantification) | Electron Ionization (EI) | nih.gov |

| Acquisition Mode | Selected Ion Monitoring (SIM) | nih.gov |

| LOQ in Urine | 0.02 mg/L | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with High-Resolution Mass Spectrometry (HRMS), is a powerful tool for identifying and quantifying MDPV and its metabolites in biological samples. nih.govnih.gov The primary metabolites of MDPV include 3,4-dihydroxypyrovalerone (catechol-PV) and 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV). nih.govnih.gov

A validated LC-HRMS method has been developed to quantify MDPV and its main metabolites in human and rat plasma. nih.gov This method involves plasma hydrolysis to cleave any conjugated metabolites, followed by protein precipitation. nih.gov The use of HRMS provides high mass accuracy, which is crucial for the confident identification of metabolites. nih.gov For instance, a Q Exactive mass spectrometer can be operated to acquire targeted-MS/MS scans at a resolution of 35,000. nih.gov

This LC-HRMS method has demonstrated a wide linear range from 0.25 to 1000 μg/L for MDPV and its metabolites, with a limit of detection (LOD) of 0.1 μg/L. nih.gov The high sensitivity of this assay is essential for quantifying the low concentrations of analytes often found in plasma samples. nih.gov

Interactive Data Table: LC-HRMS Method for MDPV and Metabolite Quantification in Plasma

| Parameter | Value | Reference |

| Instrumentation | Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (Q Exactive) | nih.gov |

| Sample Preparation | Plasma hydrolysis followed by protein precipitation | nih.gov |

| Linear Range | 0.25–1000 μg L−1 | nih.gov |

| Limit of Detection (LOD) | 0.1 μg L−1 | nih.gov |

| Limit of Quantification (LOQ) | 0.25 μg L−1 | nih.gov |

| Primary Metabolites Detected | 3,4-dihydroxypyrovalerone (catechol-PV), 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV) | nih.gov |

Tandem Mass Spectrometry (MS/MS) and Quadrupole Time-of-Flight (QTOF) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of compounds like (R)-MDPV and its metabolites. Quadrupole Time-of-Flight (QTOF) mass spectrometers are particularly well-suited for this purpose, offering high-resolution and accurate mass measurements of both precursor and product ions. ljmu.ac.uknih.gov This capability allows for the determination of elemental compositions and the proposal of fragmentation pathways, which are key to identifying unknown structures. nih.govwvu.edu

The integration of ion mobility spectrometry (IMS) with QTOF-MS further enhances structural characterization by providing an additional dimension of separation based on the ion's size, shape, and charge. lcms.cz This can help to differentiate between isomers that may have identical mass spectra. lcms.cz Multi-stage mass spectrometry (MSn) experiments, which can be performed on ion trap or certain hybrid instruments, allow for the sequential fragmentation of ions, providing deeper structural insights. nih.govlcms.cz

For MDPV, LC-HRMS/MS has been instrumental in identifying its metabolites in vitro using human liver microsomes. nih.gov The fragmentation patterns observed in the MS/MS spectra provide the necessary information to pinpoint the sites of metabolic modification on the parent molecule. researchgate.net

Enantioselective Analytical Approaches for (R)-Methylenedioxypyrovalerone

Due to the chiral nature of MDPV, enantioselective analytical methods are essential to separate and quantify the individual (R) and (S) enantiomers.

Chiral Chromatography (e.g., Chiral HPLC, Chiral Capillary Electrophoresis-Mass Spectrometry)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely reported technique for the enantiomeric resolution of synthetic cathinones. mdpi.comoup.commdpi.com This direct method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. oup.com Various polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have been successfully used for the enantioseparation of MDPV. mdpi.commdpi.com For example, a Daicel CHIRALPAK IF-3 column has been used to achieve baseline separation of (R)- and (S)-MDPV. mdpi.comdntb.gov.ua

An analytical method using a chiral separation column and liquid chromatography-mass spectrometry has been developed and validated for the quantification of (R)-MDPV and (S)-MDPV in rat serum. rsc.org This method demonstrated a linear dynamic range of 1–1000 ng/ml for each enantiomer. rsc.org

Chiral Capillary Electrophoresis (CE) coupled with mass spectrometry (CE-MS) offers another powerful approach for enantioselective analysis. nih.gov This technique combines the high separation efficiency of CE with the sensitivity and structural information provided by MS. nih.gov An in-line solid-phase extraction (SPE)-CE-MS method has been developed for the enantiodetermination of MDPV in urine samples. bohrium.comresearchgate.net This method utilized sulphated-α-cyclodextrin as a chiral selector in the background electrolyte. bohrium.comresearchgate.net

Interactive Data Table: Chiral Separation Techniques for MDPV Enantiomers

| Technique | Chiral Selector/Stationary Phase | Matrix | Key Findings | Reference |

| Chiral HPLC-MS/MS | Chiral separation column | Rat Serum | Linear range of 1–1000 ng/ml for each enantiomer. | rsc.org |

| Chiral HPLC-UV/Vis | Daicel® 3 μm—CHIRALPAK® IF-3 | Culture Media | Optimized conditions achieved for enantioseparation. | mdpi.comdntb.gov.ua |

| Chiral HPLC-UV | Lux Amylose-I® | N/A | Semi-preparative separation with high enantiomeric purity. | mdpi.com |

| Chiral CE-MS | Sulphated-α-cyclodextrin | Urine | In-line SPE-CE-MS method developed for enantiodetermination. | bohrium.comresearchgate.net |

| Chiral CE | β-cyclodextrin | Human Hair | Method developed for chiral separation in hair samples. | nih.gov |

Method Validation for Enantiomeric Purity, Stability, and Quantification in Biological Matrices

The validation of analytical methods for chiral compounds is critical to ensure reliable and accurate results. chromatographyonline.com This process involves evaluating several parameters, including specificity, precision, accuracy, linearity, range, sensitivity, and stability of the enantiomers. rsc.orgchromatographyonline.com

For the quantification of (R)-MDPV in biological matrices, the method must be validated for its ability to selectively measure the target enantiomer in the presence of its counterpart and other matrix components. rsc.org A study on the chiral determination of MDPV in rat serum validated the method for selectivity, precision, accuracy, recovery, sensitivity, and reproducibility. rsc.org

The stability of the individual enantiomers in the biological matrix and during the analytical process is a crucial aspect of method validation. mdpi.comrsc.org Studies have shown that MDPV enantiomers can be stable in rat serum with proper storage and handling, showing no apparent racemization during the time needed for analysis. rsc.org However, some racemization of both (R)- and (S)-MDPV has been observed in culture media under certain conditions, highlighting the importance of monitoring enantiomeric ratios throughout the experimental process. mdpi.com Stability studies have also been conducted in human whole blood, serum, and urine, showing that MDPV is stable in all three matrices when stored at –20°C or 4°C for up to 14 days. oup.com

Interactive Data Table: Validation and Stability Findings for MDPV Enantiomers

| Parameter | Finding | Matrix/Condition | Reference |

| Linear Dynamic Range | 1–1000 ng/ml for each enantiomer | Rat Serum | rsc.org |

| Enantiomeric Stability | Stable with no apparent racemization during analysis | Rat Serum | rsc.org |

| Racemization | Partial racemization observed for both enantiomers | Culture Media | mdpi.com |

| Storage Stability | Stable for up to 14 days at -20°C and 4°C | Human Whole Blood, Serum, Urine | oup.com |

| Room Temperature Stability (22°C) | Stable for 14 days | Plasma and Urine | oup.com |

Regulatory Science and Public Health Implications from a Research Perspective

Evolution of Regulatory Frameworks and International Control of Synthetic Cathinones

The emergence of synthetic cathinones, a class of novel psychoactive substances (NPS), has presented significant challenges to national and international regulatory bodies. unodc.orgnih.gov These substances are often marketed as "legal highs" or "research chemicals" to circumvent existing drug laws. www.gov.uknih.gov The regulatory response has been an evolving process, moving from the control of individual substances to broader, more generic legislation.

Initially, compounds like cathinone (B1664624) and pyrovalerone were placed under international control before the year 2000. unodc.org However, the mid-2000s saw the appearance of numerous uncontrolled synthetic cathinones on the market, with methylone being one of the first reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in 2005. unodc.org The subsequent rise in the prevalence of substances like mephedrone (B570743) and Methylenedioxypyrovalerone (MDPV) prompted swifter legislative action. unodc.orgwww.gov.uk

Manufacturers of these substances have demonstrated a dynamic ability to alter chemical structures to create new analogs, thereby staying ahead of legal controls. unodc.org This has led to a "cat-and-mouse game" between producers and regulators. In response, many countries have adopted generic or analog-based legislation. For example, the United Kingdom controlled synthetic cathinones as Class B substances using a generic definition to capture foreseeable chemical modifications. www.gov.uk In the United States, the Synthetic Drug Abuse Prevention Act of 2012 permanently placed MDPV, its salts, isomers (including (R)-Methylenedioxypyrovalerone), and salts of isomers into Schedule I of the Controlled Substances Act. reoveme.commarshall.edu This classification is reserved for substances with a high potential for abuse and no accepted medical use. wikipedia.org

On the international level, the United Nations Office on Drugs and Crime (UNODC) has played a crucial role. Following a recommendation from the 58th Commission on Narcotic Drugs in 2015, MDPV was placed in Schedule II of the 1971 United Nations Convention on Psychotropic Substances. unodc.org This reflects a global consensus on the need to control the substance. The UNODC also facilitates international cooperation and information exchange to counter the trafficking and manufacture of synthetic drugs, recognizing their globalized nature. globalcoalition.us

Table 1: Timeline of Key Regulatory Actions for MDPV

| Year | Jurisdiction/Body | Action | Details |

|---|---|---|---|

| 2010 | United Kingdom | Class B Drug | Controlled as a Class B substance under the Misuse of Drugs Act 1971 (Amendment) Order 2010. www.gov.ukwikipedia.org |

| 2011 | United States (DEA) | Temporary Schedule I | The DEA issued a temporary one-year ban on MDPV, classifying it as a Schedule I substance. marshall.eduwikipedia.org |

| 2012 | United States | Permanent Schedule I | Control became permanent with the passage of the Synthetic Drug Abuse Prevention Act of 2012. reoveme.commarshall.edu |

| 2015 | United Nations (CND) | Schedule II | MDPV was placed under international control in Schedule II of the 1971 Convention on Psychotropic Substances. unodc.org |

| Pre-2015 | Various EU Countries | National Controls | Banned in numerous European countries including Finland, Sweden, and others prior to the UN scheduling. wikipedia.org |

The continuous emergence of new derivatives highlights the limitations of substance-by-substance scheduling and underscores the importance of adaptable, science-informed regulatory frameworks. nih.gov

Academic Contributions to Forensic Toxicology and Anti-Doping Analysis

Academic research has been fundamental in developing the analytical methods required for the detection and identification of (R)-Methylenedioxypyrovalerone and other synthetic cathinones in forensic and anti-doping contexts. The rapid proliferation of these compounds creates significant analytical challenges, including a lack of certified reference materials and established scientific literature. unodc.org

Forensic laboratories rely on a suite of analytical techniques to identify synthetic cathinones. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed methods. nih.govtga.gov.au Research has focused on developing sensitive, reliable, and reproducible methods for detecting these substances in seized materials and biological specimens like blood, plasma, and urine. unodc.orgtga.gov.au Advanced techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) have been validated for the simultaneous quantification of MDPV and its primary metabolites. researchgate.net

A significant area of academic inquiry has been the study of MDPV's metabolism. Understanding how the body processes the compound is crucial for interpreting toxicological findings. Research using human liver microsomes has identified the primary metabolites of MDPV. researchgate.net The metabolic pathway often involves the demethylenation of the methylenedioxy group, followed by methylation and hydroxylation. wikipedia.org The major metabolites identified in urine are demethylenyl-MDPV and demethylenyl-methyl-MDPV. frontiersin.org

A critical contribution from academic research is the differentiation of stereoisomers. MDPV exists as two enantiomers, (R)-MDPV and (S)-MDPV. Studies have shown that the biological activity of racemic MDPV resides primarily with the (S)-isomer, which is significantly more potent at inhibiting dopamine (B1211576) transporters than the (R)-isomer. nih.govnih.gov This stereospecificity is vital for forensic toxicology, as understanding the potency of the specific isomer detected can be crucial in casework. Chiral chromatography methods have been developed to separate and accurately quantify MDPV enantiomers in biological samples. researchgate.net

Furthermore, academic research provides the foundational data for anti-doping analysis. nih.gov The development of sensitive determination methods for prohibited substances in samples like dried blood spots (DBS) is an ongoing area of research, with techniques like LC-MS/MS being essential for modern doping control. gajrc.com

Table 2: Analytical Methods and Findings for MDPV

| Analytical Technique | Matrix | Key Research Finding | Reference(s) |

|---|---|---|---|

| GC-MS | Seized materials, Biological fluids | Standard method for identification; can differentiate structural homologs. nih.gov | nih.govtga.gov.au |

| LC-MS/MS | Urine, Blood, Plasma | Enables sensitive and comprehensive screening for a wide range of doping agents, including stimulants. gajrc.comacs.org | gajrc.comacs.org |

| LC-HRMS (e.g., LC-QTOF) | Plasma (Human, Rat) | Allows for accurate mass measurement and simultaneous quantification of MDPV and its metabolites (3,4-catechol-PV, 4-OH-3-MeO-PV). researchgate.net | researchgate.net |

| Chiral Chromatography | Serum | Enables the separation and selective determination of (R)- and (S)-MDPV enantiomers. researchgate.net | researchgate.net |

| Voltammetry | Standard solutions, Seized samples | An emerging, rapid screening method for on-site forensic analysis of synthetic cathinones. acs.orgnih.gov | acs.orgnih.gov |

Research Paradigms for Addressing Emerging Novel Psychoactive Substances and Analog Development

The challenge posed by emerging NPS, including analogs of (R)-Methylenedioxypyrovalerone, necessitates forward-thinking research paradigms. The core issue is the rapid pace at which clandestine chemists modify molecules to create new, unscheduled substances. marshall.edu Research has shifted from a reactive, substance-by-substance approach to more predictive and class-oriented models.

A key research paradigm involves the systematic investigation of structure-activity relationships (SAR). By "deconstructing" a molecule like MDPV and examining its analogs, researchers can determine which structural features are responsible for its pharmacological effects. acs.org For instance, studies on pyrrolidinophenone compounds, the class to which MDPV belongs, have shown that they are potent catecholamine uptake blockers. nih.gov This research helps in predicting the potential effects of newly emerging analogs. After MDPV was controlled, related compounds such as α-pyrrolidinovalerophenone (α-PVP) quickly appeared on the illicit market, highlighting the predictable nature of analog development. nih.govnih.gov

Preclinical in vitro and in vivo studies are central to characterizing new substances. In vitro assays using rat brain synaptosomes or cells expressing human monoamine transporters are used to determine a compound's potency and mechanism of action, such as whether it acts as a reuptake inhibitor or a releasing agent for neurotransmitters like dopamine and norepinephrine (B1679862). nih.govnih.gov (R)-MDPV, for example, has been characterized as a much weaker dopamine and norepinephrine reuptake inhibitor compared to its (S)-enantiomer. nih.gov In vivo animal models are then used to examine the behavioral effects, pharmacokinetics, and metabolism of these new analogs, providing crucial data before human exposure becomes widespread. frontiersin.orgnih.govmdpi.com

Another emerging paradigm is the use of computational tools and predictive modeling. By training computers with data on known NPS, researchers aim to predict the properties and even the emergence of future designer drugs. nps-info.org This proactive approach could help authorities and forensic chemists anticipate new threats.

Finally, international collaboration and strategic frameworks are essential research paradigms from a public health perspective. The UNODC Synthetic Drug Strategy, for instance, emphasizes a nimble and adaptable global response to the dynamic nature of synthetic drug markets. nps-info.org This includes strengthening interregional cooperation and information exchange among technical experts and law enforcement to identify and counter trafficking and manufacturing trends. globalcoalition.us These efforts recognize that the NPS problem is global and cannot be effectively addressed by any single nation in isolation.

Q & A

Q. What analytical methods are recommended for detecting MDPV and its metabolites in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for sensitive quantification of MDPV and its metabolites in plasma, urine, and tissue homogenates. Key steps include solid-phase extraction for sample cleanup, deuterated internal standards (e.g., MDPV-d8) for calibration, and validation parameters (e.g., limits of detection ≤1 ng/mL, recovery rates >85%) . Molecularly imprinted polymers (MIPs) integrated with silver nanoparticles and carbon nanotubes offer enhanced selectivity for electrochemical sensing in non-biological matrices .

Q. What are the primary metabolic pathways of MDPV in humans and rats?

Phase I metabolism involves demethylenation of the 3,4-methylenedioxy group to form catechol intermediates, followed by methylation (via COMT) or hydroxylation. The pyrrolidine ring undergoes oxidation to a lactam or cleavage to a carboxylic acid. Phase II metabolism includes glucuronidation of hydroxylated metabolites. Recombinant CYP studies indicate CYP2C19, CYP2D6, and CYP1A2 as primary enzymes responsible for initial demethylenation .

Q. What are the standard protocols for quantifying MDPV in plasma using liquid chromatography?

A validated LC-MS/MS protocol involves:

- Protein precipitation with acetonitrile or methanol.

- Chromatographic separation using a C18 column with gradient elution (0.1% formic acid in water/acetonitrile).

- Positive electrospray ionization and multiple reaction monitoring (MRM) for transitions like m/z 276→126 (MDPV) and m/z 284→134 (MDPV-d8).